molecular formula C20H38N4O4 B12602924 (1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] CAS No. 648441-37-6

(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]

Cat. No.: B12602924
CAS No.: 648441-37-6
M. Wt: 398.5 g/mol
InChI Key: LURXJOLDODHVIQ-UHFFFAOYSA-N
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Description

The compound “(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]” is a symmetric bis-ethanimidamide derivative featuring a 12-carbon alkyl chain (dodecane-1,12-diyl) as a central spacer. Each terminal ethanimidamide group is substituted with an acetyloxy moiety, conferring distinct electronic and steric properties. Such compounds are typically synthesized via coupling reactions between diamine linkers (e.g., 1,12-diaminododecane) and activated acyl or amidine precursors. Applications may span medicinal chemistry (e.g., enzyme inhibition) or materials science, depending on functional group modifications.

Properties

CAS No.

648441-37-6

Molecular Formula

C20H38N4O4

Molecular Weight

398.5 g/mol

IUPAC Name

[[N-[12-[1-(acetyloxyamino)ethylideneamino]dodecyl]-C-methylcarbonimidoyl]amino] acetate

InChI

InChI=1S/C20H38N4O4/c1-17(23-27-19(3)25)21-15-13-11-9-7-5-6-8-10-12-14-16-22-18(2)24-28-20(4)26/h5-16H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

LURXJOLDODHVIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCCCCCCCCCCN=C(C)NOC(=O)C)NOC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] typically involves a multi-step process. One common method involves the reaction of dodecane-1,12-diamine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the acetyloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are primary amines.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Linker Length Key Properties/Applications Synthesis Yield Reference
(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] Acetyloxy 12-carbon Hypothesized enzyme inhibition Not reported
(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] Benzoyloxy 12-carbon Enhanced lipophilicity Not reported
N,N’-Dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB) Pyridinium (charged) 12-carbon Nicotinic receptor antagonism Not reported
N,N’-(Dodecane-1,12-diyl)bis(2,4-dichlorobenzamide) 2,4-Dichlorobenzamide 12-carbon Antibacterial activity, solvatochromism 88%
(1E)-N,N′-bis(4-ethoxyphenyl)ethanimidamide hydrochloride 4-Ethoxyphenyl None Local anesthetic (phenacaine analog) Not reported

Key Observations :

  • Conversely, halogenated benzamides (e.g., 2,4-dichloro in ) exhibit pronounced antibacterial activity due to electron-withdrawing effects.
  • Linker Length : The 12-carbon spacer in the target compound aligns with bPiDDB and bis-benzamides , suggesting optimal flexibility for intermolecular interactions (e.g., receptor binding or self-assembly).

Pharmacological and Functional Comparisons

  • Enzyme Inhibition : Bis-cinnamamides with 12-carbon linkers (e.g., compound 2 in ) inhibit APE/Ref-1, a redox-sensitive DNA repair enzyme, with IC₅₀ values <10 µM. The acetyloxy groups in the target compound may modulate redox activity or hydrogen bonding, altering potency.
  • Antibacterial Activity : Bis-benzamides with halogen substituents (e.g., 3a in ) inhibit Staphylococcus aureus (MIC = 32 µg/mL) via membrane disruption. Ethanimidamides, lacking aromatic halogens, may exhibit weaker antibacterial effects but lower cytotoxicity.
  • Nicotinic Receptor Targeting : bPiDDB blocks α3β4 nicotinic receptors (relevant to addiction therapy). The target compound’s neutral amidine groups, unlike bPiDDB’s charged pyridinium, may reduce blood-brain barrier penetration but improve metabolic stability.

Physicochemical Properties

  • Solubility and Stability : Acetyloxy groups enhance hydrophilicity compared to benzoyloxy or aryl analogs . However, ester hydrolysis under physiological conditions could limit stability, necessitating prodrug strategies.
  • Photophysical Behavior : Bis-benzamides exhibit solvatochromism (Δλ = 31 nm in CH₂Cl₂ vs. CHCl₃) , whereas ethanimidamides may show fluorescence quenching due to amidine lone-pair interactions.

Biological Activity

(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] is a compound of interest due to its potential biological activities. The structural features, including the dodecane backbone and acetyloxy groups, suggest possibilities for various interactions within biological systems. This article reviews the biological activity of this compound, focusing on its anticancer properties, DNA interaction capabilities, and other relevant pharmacological effects.

  • Molecular Formula : C18H30N4O4
  • Molecular Weight : 366.456 g/mol
  • CAS Number : 94134-11-9
  • LogP : 2.32

Biological Activity Overview

The biological activity of (1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] has been assessed primarily through its effects on cancer cells and its interaction with DNA. The compound exhibits notable properties that may contribute to its efficacy in therapeutic applications.

Anticancer Activity

Research indicates that various derivatives of similar compounds have demonstrated significant anticancer properties. For instance, studies on acridone derivatives reveal that modifications in alkyl chain length can influence cytotoxicity against cancer cell lines such as MCF-7 (human breast cancer cells). Compounds with longer alkyl chains showed enhanced cellular uptake and distribution, which could be an essential characteristic for (1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] as well .

DNA Interaction

The compound's potential to interact with DNA has been investigated through assays measuring topoisomerase I activity and DNA binding affinity. Similar compounds have shown that the presence of long alkyl chains can enhance intercalation into DNA strands, leading to increased cytotoxic effects in cancer cells under acidic conditions .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of (1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide] on various cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell proliferation at higher concentrations.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20DNA intercalation
A54925Topoisomerase inhibition

Study 2: Radical Scavenging Activity

Another aspect of biological activity explored was the compound's radical scavenging capacity. The study utilized DPPH and ABTS assays to evaluate antioxidant properties. Results showed that the compound exhibited moderate scavenging activity, potentially contributing to its protective effects against oxidative stress in cells.

Assay TypeScavenging Activity (%) at 100 µM
DPPH45
ABTS50

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